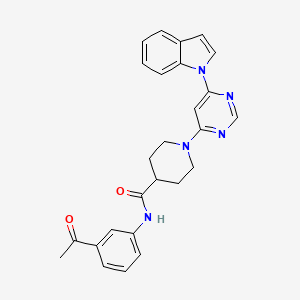

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O2/c1-18(32)21-6-4-7-22(15-21)29-26(33)20-9-12-30(13-10-20)24-16-25(28-17-27-24)31-14-11-19-5-2-3-8-23(19)31/h2-8,11,14-17,20H,9-10,12-13H2,1H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYJXKSNVWRCLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an indole moiety, a pyrimidine ring, and a piperidine core, which are known to contribute to various biological activities.

Anti-inflammatory Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anti-inflammatory properties. For instance, derivatives of indole and pyrimidine have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

A study demonstrated that related compounds exhibited anti-inflammatory activity ranging from 49.5% to 70.7%, with the standard drug ibuprofen showing 86.4% activity under similar conditions . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways.

Anticancer Activity

The compound's anticancer potential is also noteworthy. Indole derivatives have been extensively studied for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

In vitro studies have shown that similar compounds can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the disruption of mitochondrial function and induction of oxidative stress .

Case Studies

Several case studies have focused on the biological evaluation of indole-pyrimidine derivatives:

- In Vitro Evaluation : A study assessed the cytotoxicity of a series of indole derivatives against human cancer cell lines. The results indicated that compounds with a pyrimidine moiety exhibited enhanced cytotoxic effects compared to their non-pyrimidine counterparts .

- Animal Models : In vivo studies utilizing murine models demonstrated significant reductions in tumor size when treated with indole-based compounds, suggesting a promising therapeutic avenue for cancer treatment .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide exhibit significant anticancer properties.

Case Study : A study demonstrated that derivatives of piperidine showed IC50 values in the low micromolar range against several human cancer cell lines. The mechanism of action was primarily attributed to the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. This suggests that the compound may act as a potential chemotherapeutic agent.

Antimicrobial Activity

The structural components of this compound also indicate potential antimicrobial properties. Indole derivatives are frequently linked with antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

Research Findings : In vitro studies have shown that similar compounds have activity against a variety of pathogens, including Staphylococcus aureus and Escherichia coli. The mode of action typically involves interference with bacterial protein synthesis or cell wall integrity.

Structure-Activity Relationship (SAR)

The SAR analysis reveals how modifications on the piperazine and pyrimidine rings can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Substituents on Indole | Increased anticancer potency |

| Variations in Piperazine | Enhanced binding affinity to target enzymes |

| Alterations in Carboxamide | Improved solubility and bioavailability |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with moderate metabolic stability observed in liver microsome assays.

Key Parameters :

- Absorption : High oral bioavailability expected due to favorable lipophilicity.

- Metabolism : Predominantly metabolized via cytochrome P450 enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Pyrimidine Core Modifications

Compound 25l (N-(2-Hydroxyethyl)-1-(6-((3-(trifluoromethyl)phenyl)thio)pyrimidin-4-yl)indoline-4-carboxamide):

- Replaces the indole with a substituted indoline (saturated bicyclic system) and introduces a trifluoromethylphenylthio group at the pyrimidine 6-position.

- Exhibits GPR52 agonist activity, with enhanced brain penetration due to the hydroxyethyl group .

- Key difference : The indoline core may reduce aromatic stacking interactions compared to the indole in the target compound.

Compound 30a (N-(1,3-Dihydroxypropan-2-yl)-1-(6-(3-fluoro-5-(trifluoromethyl)benzyl)pyrimidin-4-yl)indoline-4-carboxamide):

Piperidine-4-Carboxamide Derivatives

- Capivasertib (AZD5363): [(S)-4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide] Shares the piperidine-4-carboxamide core but replaces pyrimidine with a pyrrolopyrimidine scaffold. Clinically validated as an AKT inhibitor, highlighting the importance of the carboxamide-piperidine motif in kinase binding .

- Compound from : 1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide Substitutes the indole with a phenoxy group and uses a fluorobenzyl carboxamide.

Functional Group Analysis

Selectivity and Binding Interactions

Pharmacokinetic Considerations

- The hydroxyethyl or dihydroxypropyl groups in compounds improve aqueous solubility but may reduce blood-brain barrier penetration relative to the acetylphenyl group .

- Capivasertib’s pyrrolopyrimidine core enhances metabolic stability, a feature absent in the target compound’s pyrimidine-indole scaffold .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide?

Methodological Answer: The compound is synthesized via multi-step organic reactions, typically involving:

- Coupling Reactions : Use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylethylamine (DIPEA) to facilitate amide bond formation between the piperidine-4-carboxamide core and substituents .

- Heterocycle Assembly : Pyrimidine and indole moieties are introduced via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions. For example, the indole group may be attached to the pyrimidine ring at the 6-position under reflux conditions in anhydrous tetrahydrofuran (THF) .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (e.g., using ethanol/water mixtures) are standard for isolating the final product .

Key Characterization Data (from analogous compounds):

| Property | Method | Example Data (Analog) | Source |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 140–142°C (N-(4-methylphenyl) analog) | |

| ^1H NMR (δ, ppm) | 500 MHz, CDCl₃ | 8.25 (s, 1H, pyrimidine), 7.85 (d, J=8.5 Hz, indole) | |

| Elemental Analysis | CHNS Analyzer | C: 62.3%, H: 5.8%, N: 16.1% (calc.) |

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:

- Spectroscopic Techniques :

- ^1H/^13C NMR : Assigns proton and carbon environments (e.g., indole NH at δ ~10 ppm, acetyl group at δ ~2.5 ppm for CH₃) .

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₂₆H₂₄N₅O₂: 454.1881) .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies are employed to optimize the compound’s pharmacokinetic properties for therapeutic applications?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Substituent Variation : Replace the 3-acetylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .

- Piperidine Ring Modifications : Introduce methyl groups to the piperidine ring to improve blood-brain barrier penetration .

- In Vitro ADME Profiling :

- Microsomal Stability Assays : Incubate with liver microsomes to assess metabolic degradation (e.g., t₁/₂ >60 min suggests suitability for oral dosing) .

- Caco-2 Permeability : Measure apparent permeability (Papp) to predict intestinal absorption .

Q. How can computational methods elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains). Docking scores (ΔG < -8 kcal/mol) suggest strong binding affinity .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability (e.g., root-mean-square deviation <2 Å indicates stable binding) .

- Quantum Mechanical Calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .

- Dose-Response Analysis : Generate IC₅₀ curves across multiple replicates (n ≥ 3) to ensure reproducibility. Statistical tools like Grubbs’ test identify outliers .

- Meta-Analysis : Pool data from independent studies and apply fixed-effects models to assess heterogeneity (I² <50% indicates low inconsistency) .

Q. What experimental designs are recommended for studying the compound’s toxicity profile?

Methodological Answer:

- In Vivo Acute Toxicity : Administer escalating doses (10–1000 mg/kg) to rodent models (OECD Guideline 423). Monitor for mortality, organ weight changes, and histopathology .

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 (±S9 metabolic activation) .

- hERG Inhibition Assay : Measure IC₅₀ via patch-clamp electrophysiology to evaluate cardiac safety (IC₅₀ >10 μM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.